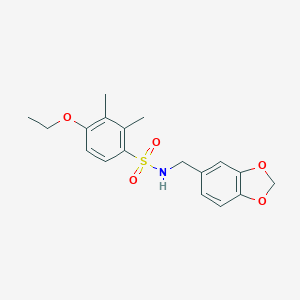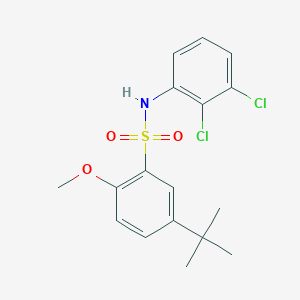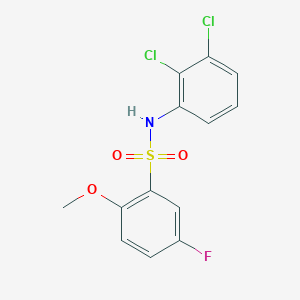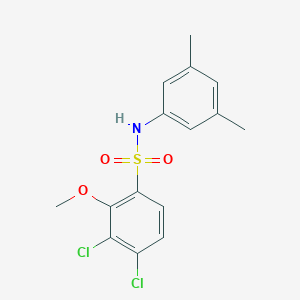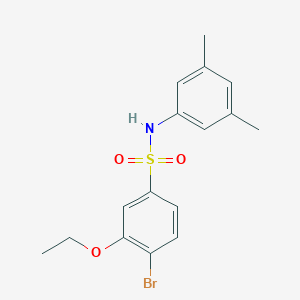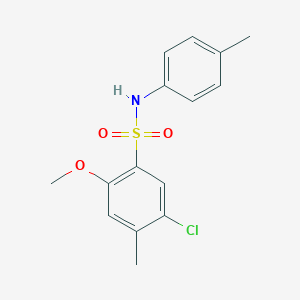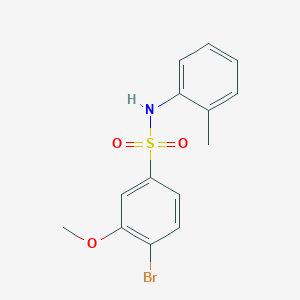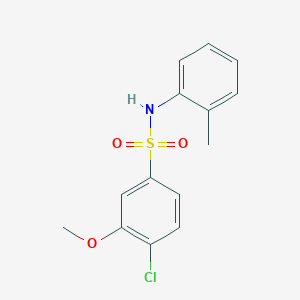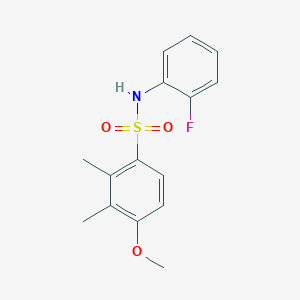![molecular formula C12H13ClN2O2S B288436 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole, commonly known as CDI, is a chemical compound with a molecular formula of C12H12ClNO2S. It is a white crystalline powder that is widely used in scientific research applications. CDI is a versatile compound that can be used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of CDI involves the covalent modification of the catalytic cysteine residue in the active site of PTPs. CDI reacts with the cysteine residue to form a stable sulfonate ester, which irreversibly inhibits the enzyme. This leads to the disruption of cellular signaling pathways that are regulated by PTPs, resulting in a variety of cellular effects.
Biochemical and Physiological Effects:
CDI has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CDI can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CDI has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that CDI can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
CDI has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways. CDI is also easy to synthesize and purify, which makes it readily available for use in research. However, CDI has some limitations. It is a reactive compound that can form adducts with other proteins and enzymes, which can complicate the interpretation of experimental results. CDI is also relatively unstable in aqueous solutions, which can limit its use in certain experimental conditions.
Future Directions
There are several future directions for research involving CDI. One area of interest is the development of CDI analogs with improved selectivity and potency for specific PTPs. Another area of interest is the use of CDI in combination with other inhibitors to target multiple signaling pathways simultaneously. CDI may also have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential of CDI in these areas.
Synthesis Methods
The synthesis of CDI involves the reaction between 4-chloro-2,5-dimethylbenzenesulfonyl chloride and 4-methylimidazole in the presence of a base catalyst. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time. The yield of CDI is typically high, and the purity of the compound can be easily verified using analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
CDI is widely used in scientific research applications due to its unique chemical properties. It is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. CDI has been shown to inhibit a wide range of PTPs, including PTP1B, SHP-1, and SHP-2. This makes it a valuable tool for studying the role of PTPs in various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
Product Name |
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole |
|---|---|
Molecular Formula |
C12H13ClN2O2S |
Molecular Weight |
284.76 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-5-12(9(2)4-11(8)13)18(16,17)15-6-10(3)14-7-15/h4-7H,1-3H3 |
InChI Key |
BJYXVDXELOGZDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=C(N=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=C(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





